Cdk7-IN-13 -

Cdk7-IN-13

Catalog Number: EVT-12539910
CAS Number:
Molecular Formula: C20H23F3N6OS
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk7-IN-13 is a selective inhibitor of cyclin-dependent kinase 7, a crucial enzyme involved in regulating the cell cycle and transcription. Cyclin-dependent kinase 7 is part of the cyclin-dependent kinase-activating kinase complex, which also includes cyclin H and MAT1. This complex is essential for the phosphorylation of other cyclin-dependent kinases, facilitating their activation and regulating various cellular processes, including transcription by RNA polymerase II.

Source

Cdk7-IN-13 has been developed through medicinal chemistry efforts aimed at creating selective inhibitors to better understand the role of cyclin-dependent kinase 7 in cancer and other diseases. Its development is part of broader research efforts to identify compounds that can specifically target this kinase without affecting closely related kinases, which is critical for minimizing side effects in therapeutic applications.

Classification

Cdk7-IN-13 falls under the category of small molecule inhibitors designed to selectively inhibit specific kinases within the cyclin-dependent kinase family. It is classified as a covalent inhibitor due to its mechanism of forming a stable bond with the target enzyme.

Synthesis Analysis

Methods

The synthesis of Cdk7-IN-13 involves several steps typical of small molecule drug development. The compound was derived from an existing scaffold known to interact with cyclin-dependent kinases. The synthetic route includes:

  1. Initial Scaffold Modification: Starting from a known kinase inhibitor scaffold, modifications are made to enhance selectivity and potency.
  2. Covalent Warhead Introduction: A reactive group is introduced that can form a covalent bond with a specific cysteine residue in the active site of cyclin-dependent kinase 7.
  3. Optimization: Iterative rounds of synthesis and biological testing are performed to fine-tune the compound's properties, such as solubility, stability, and selectivity against off-target kinases.

Technical Details

The synthesis typically employs techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. Mass spectrometry is also used to verify molecular weight and purity.

Molecular Structure Analysis

Structure

Cdk7-IN-13 possesses a complex molecular structure characterized by its ability to interact specifically with cyclin-dependent kinase 7. The compound's design incorporates features that allow it to fit into the ATP-binding pocket of the enzyme while also engaging with residues critical for its activity.

Data

Chemical Reactions Analysis

Reactions

Cdk7-IN-13 primarily functions through covalent modification of cyclin-dependent kinase 7. The key reaction involves:

  1. Covalent Bond Formation: The reactive warhead of Cdk7-IN-13 forms a covalent bond with cysteine residues in the active site of cyclin-dependent kinase 7.
  2. Inhibition of Phosphorylation: By modifying the active site, Cdk7-IN-13 prevents the phosphorylation of downstream targets involved in cell cycle progression and transcription.

Technical Details

The kinetics of inhibition can be assessed using biochemical assays that measure changes in substrate phosphorylation levels in response to varying concentrations of Cdk7-IN-13. Such studies provide insight into the compound's potency and mechanism.

Mechanism of Action

Process

Cdk7-IN-13 inhibits cyclin-dependent kinase 7 by binding covalently to specific cysteine residues within its active site. This interaction stabilizes an inactive conformation of the enzyme, preventing it from phosphorylating its substrates, including RNA polymerase II and other cyclin-dependent kinases.

Data

Studies have shown that inhibition leads to significant downstream effects on gene expression and cell cycle regulation, particularly affecting genes regulated by super-enhancers. The compound exhibits potent antitumor activity by disrupting these processes in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented for Cdk7-IN-13, compounds within this class typically exhibit moderate lipophilicity, allowing for cellular penetration while maintaining sufficient solubility in aqueous environments.

Chemical Properties

The chemical stability of Cdk7-IN-13 is influenced by its reactive warhead; it must be stable enough to survive storage and handling but reactive enough to engage effectively with its target upon administration. Analytical methods such as stability studies under various pH conditions can provide insights into its shelf-life and formulation requirements.

Applications

Cdk7-IN-13 has potential applications in cancer therapy due to its ability to selectively inhibit cyclin-dependent kinase 7, which plays a significant role in tumor growth and proliferation. Its specificity helps reduce off-target effects commonly seen with less selective inhibitors, making it a valuable tool in both research and therapeutic contexts.

Properties

Product Name

Cdk7-IN-13

IUPAC Name

4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1H-indol-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula

C20H23F3N6OS

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C20H23F3N6OS/c1-31(2,30)29-16-7-3-6-13-14(10-25-18(13)16)17-15(20(21,22)23)11-26-19(28-17)27-12-5-4-8-24-9-12/h3,6-7,10-12,24-25H,4-5,8-9H2,1-2H3,(H,26,27,28)/t12-/m0/s1

InChI Key

HALSANFRDIZFSB-LBPRGKRZSA-N

Canonical SMILES

CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)(=O)C

Isomeric SMILES

CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.